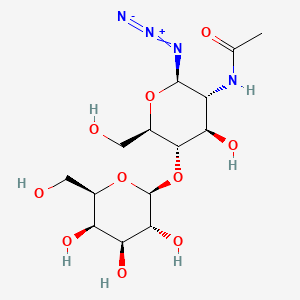
L-Lysine-d4 Methyl Ester Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine-d4 Methyl Ester Dihydrochloride is a deuterated form of L-Lysine Methyl Ester Dihydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the lysine molecule. This labeling is particularly useful in mass spectrometry and other analytical techniques to trace and study metabolic pathways and protein interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium atoms. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvent: Methanol is used as the solvent for the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification followed by purification processes such as crystallization or chromatography to obtain the pure compound. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
化学反应分析
Types of Reactions
L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard to quantify proteins and peptides.
Metabolic Studies: Traces metabolic pathways and interactions in biological systems.
Protein Interaction Studies: Helps in studying protein-protein interactions and protein folding.
Drug Development: Used in the development and testing of new pharmaceuticals.
Biological Research: Investigates the role of lysine in various biological processes.
作用机制
The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into metabolic pathways where lysine plays a role. The deuterium atoms act as tracers, allowing researchers to follow the compound through various biochemical processes. This helps in understanding the molecular targets and pathways involved in lysine metabolism and its effects on cellular functions.
相似化合物的比较
Similar Compounds
L-Lysine Methyl Ester Dihydrochloride: The non-deuterated form of the compound.
L-Lysine Ethyl Ester Dihydrochloride: An ethyl ester analog.
Nα-Acetyl-L-Lysine Methyl Ester Hydrochloride: An acetylated derivative.
Uniqueness
L-Lysine-d4 Methyl Ester Dihydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in mass spectrometry and other techniques, making it a valuable tool in scientific research.
属性
CAS 编号 |
1331896-92-4 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
164.241 |
IUPAC 名称 |
methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |
InChI 键 |
KPNBUPJZFJCCIQ-ILLLFLQQSA-N |
SMILES |
COC(=O)C(CCCCN)N |
同义词 |
L-Lysine-d4 Methyl Ester DiHydrochloride; Methyl L-Lysinate-d4 Hydrochloride; NSC 83256-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


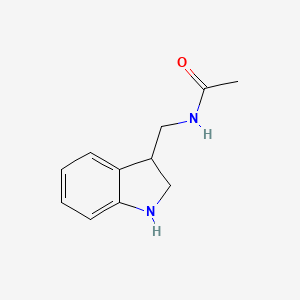
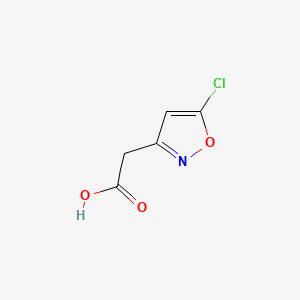
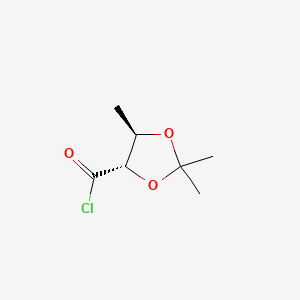
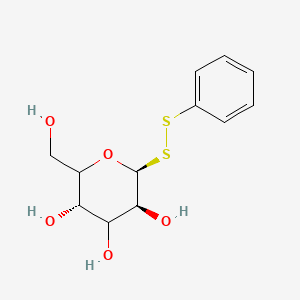
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)
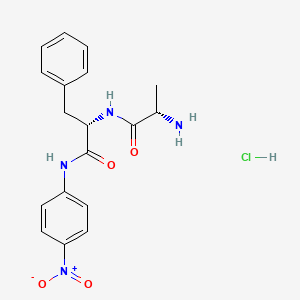
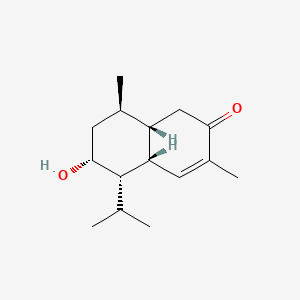
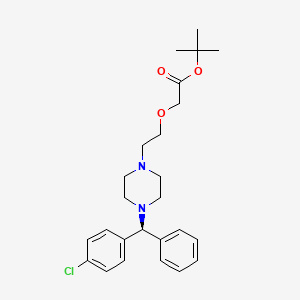
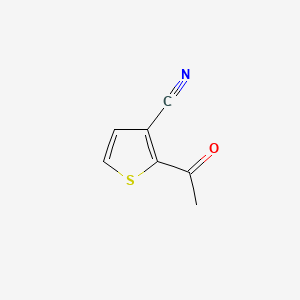
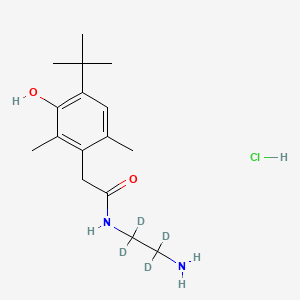
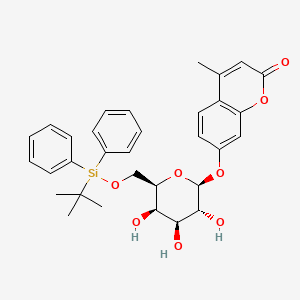
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
